Introduction: The Significance of the Fluorinated Dibenzofuran Scaffold
Introduction: The Significance of the Fluorinated Dibenzofuran Scaffold
An In-Depth Technical Guide to 1-Fluorodibenzo[b,d]furan for Researchers, Scientists, and Drug Development Professionals
Dibenzo[b,d]furan, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring, serves as a crucial structural motif in medicinal chemistry and materials science.[1][2] The introduction of fluorine into this scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, bioavailability, and receptor binding affinity.[3][4] This guide provides a comprehensive technical overview of 1-Fluorodibenzo[b,d]furan, a specific isomer of fluorinated dibenzofuran, for professionals engaged in research and development.
While a specific CAS (Chemical Abstracts Service) number for 1-Fluorodibenzo[b,d]furan is not readily found in major chemical databases, the parent compound, Dibenzo[b,d]furan, is registered under CAS number 132-64-9.[2] For reference, another isomer, 3-Fluorodibenzo[b,d]furan, has the CAS number 391-54-8.[5] The lack of a dedicated CAS number for the 1-fluoro isomer may suggest it is less commonly synthesized or studied compared to other positional isomers.
The numbering of the dibenzofuran ring system is crucial for understanding the specific location of the fluorine substituent. The following diagram illustrates the standard numbering convention.
Caption: Numbering convention for the Dibenzo[b,d]furan ring system.
Synthesis of 1-Fluorodibenzo[b,d]furan
The synthesis of fluorinated dibenzofurans can be approached through several strategic pathways. While a specific protocol for 1-Fluorodibenzo[b,d]furan is not detailed in the available literature, a plausible synthetic route can be designed based on established methods for analogous compounds. A common strategy involves the palladium-catalyzed intramolecular C-O cyclization of a suitably substituted diaryl ether.
A potential synthetic pathway could commence with the Ullmann condensation of 2-iodophenol and a fluorinated benzene derivative, followed by an intramolecular cyclization. An alternative, and often more efficient, modern approach involves palladium-catalyzed C-H activation/C-O bond formation.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-Fluorodibenzo[b,d]furan.
Experimental Protocol (Hypothetical):
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Synthesis of the Diaryl Ether Intermediate:
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To a solution of 2-iodophenol (1.0 eq) and 1-bromo-2-fluorobenzene (1.1 eq) in a suitable solvent such as DMF or toluene, add a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K2CO3, 2.0 eq).
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Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the 2-(2-fluorophenoxy)iodobenzene intermediate.
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-
Intramolecular Cyclization:
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In a reaction vessel, dissolve the diaryl ether intermediate (1.0 eq) in a solvent like DMA or DMSO.
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Add a palladium catalyst (e.g., Pd(OAc)2, 0.05 eq), a suitable ligand (e.g., SPhos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
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Heat the mixture to 120-140 °C for 16-24 hours under an inert atmosphere.
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Monitor the formation of the dibenzofuran product by TLC or GC-MS.
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After completion, cool the reaction, dilute with water, and extract with an organic solvent.
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Wash, dry, and concentrate the organic phase.
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Purify the final product, 1-Fluorodibenzo[b,d]furan, by column chromatography or recrystallization.
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Spectroscopic Characterization
The structural elucidation of 1-Fluorodibenzo[b,d]furan would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Complex aromatic region (approx. 7.2-8.0 ppm). The fluorine substituent will induce characteristic coupling patterns (J-coupling) with neighboring protons. Protons ortho and meta to the fluorine atom will exhibit doublet of doublets or more complex multiplets. The spectrum of the parent dibenzofuran shows signals around 7.3-8.0 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the range of 110-160 ppm. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) and a significant downfield shift. Other carbons will exhibit smaller two- and three-bond C-F couplings. |
| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with nearby protons. The chemical shift will be in the typical range for aryl fluorides. |
| Mass Spec. | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of C12H7FO. The fragmentation pattern would likely involve the loss of CO and CHF fragments, characteristic of dibenzofurans. |
| IR Spec. | Characteristic C-F stretching vibration (around 1200-1100 cm⁻¹). Aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (1600-1450 cm⁻¹) bands are also expected. |
Reactivity and Potential for Further Functionalization
The reactivity of the dibenzofuran ring is influenced by the electron-donating oxygen atom and the aromatic nature of the benzene rings. Electrophilic aromatic substitution is a key reaction for this scaffold. The position of the fluorine atom at C1 will direct incoming electrophiles. Fluorine is an ortho-, para-directing deactivator. Therefore, electrophilic substitution on 1-Fluorodibenzo[b,d]furan would be expected to occur at positions ortho and para to the fluorine atom, with the overall reactivity being slightly lower than that of the unsubstituted dibenzofuran.
Potential functionalization reactions include:
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Nitration: Introduction of a nitro group, which can be further reduced to an amine.
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Halogenation: Introduction of bromine or chlorine atoms for subsequent cross-coupling reactions.
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Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.
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Metalation and Cross-Coupling: Directed ortho-metalation or conversion to an organometallic species for Suzuki, Stille, or other cross-coupling reactions to build more complex molecules.
Applications in Drug Development and Materials Science
The incorporation of a fluorinated dibenzofuran moiety can be a valuable strategy in drug design.[3][4] Fluorine's unique properties can enhance:
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Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation.
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Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.
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Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Benzofuran and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][6][7] The fluorinated dibenzofuran core could be explored as a scaffold for the development of novel therapeutic agents in these areas.
In materials science, the rigid, planar structure and the potential for fluorescence make dibenzofuran derivatives interesting candidates for organic light-emitting diodes (OLEDs) and other electronic applications.
Safety and Handling
Detailed toxicological data for 1-Fluorodibenzo[b,d]furan is not available. However, as with any novel chemical compound, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on safety data for related compounds like dibenzofuran, potential hazards may include skin, eye, and respiratory irritation. In case of exposure, it is important to seek fresh air, flush affected areas with water, and consult a safety data sheet (SDS) for similar compounds for detailed first-aid measures.
Conclusion
1-Fluorodibenzo[b,d]furan represents a potentially valuable building block for the development of new pharmaceuticals and functional materials. While specific data for this isomer is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. Further research into the synthesis and properties of this and other fluorinated dibenzofuran isomers is warranted to fully explore their scientific and commercial potential.
References
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central, [Link][3][4]
-
Fluorination of Fluorene, Dibenzofuran and Their Open Analogues. Collection of Czechoslovak Chemical Communications, [Link]
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks, [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate, [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. World Journal of Pharmaceutical Research, [Link]
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Request PDF, [Link]
-
Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed Central, [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI, [Link][1]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI, [Link][6]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI, [Link][7]
-
Synthesis and analysis of mixed chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans and assessment of formation and occurrence of the fluorinated and chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans. PubMed, [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-fluorodibenzo[b,d]furan | 391-54-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
